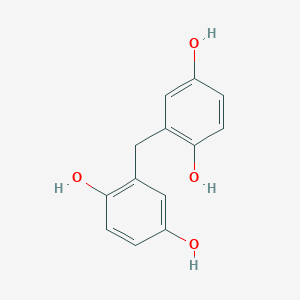
2,2'-Methylenedi(benzene-1,4-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Methylenedi(benzene-1,4-diol) is a natural product found in Penicillium terrestre and Penicillium solitum with data available.
Aplicaciones Científicas De Investigación
Industrial Applications
2.1. Polymer Production
BPF is primarily used in the production of epoxy resins and polycarbonate plastics. These materials are known for their strength, thermal stability, and resistance to chemicals:
- Epoxy Resins : BPF is utilized as a hardener in epoxy formulations, which are widely used in coatings, adhesives, and composite materials due to their excellent adhesive properties and durability.
- Polycarbonate Production : BPF serves as a monomer in the synthesis of polycarbonate plastics, which are used in applications ranging from automotive components to optical lenses due to their transparency and impact resistance.
2.2. Coatings and Sealants
BPF is incorporated into various coating formulations to enhance performance characteristics:
- Protective Coatings : Its use in protective coatings helps improve adhesion and chemical resistance.
- Sealants : BPF-based sealants are employed in construction and automotive industries for their durability and flexibility.
Pharmaceutical Applications
Research indicates that 2,2'-Methylenedi(benzene-1,4-diol) exhibits biological activity that can be harnessed for therapeutic purposes:
- Antimicrobial Activity : Studies have shown that BPF possesses antimicrobial properties, making it a candidate for use in medical devices and pharmaceutical formulations .
- Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug delivery mechanisms, particularly in targeted therapies.
Case Studies
Environmental Considerations
While 2,2'-Methylenedi(benzene-1,4-diol) has numerous applications, there are environmental concerns associated with its use:
Propiedades
Número CAS |
13588-54-0 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C13H12O4/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,14-17H,5H2 |
Clave InChI |
DQNNQZZUNZBFCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















